Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
Description
Properties
IUPAC Name |
N',N'-diethyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3N2/c1-3-14(4-2)8-7-13-6-5-9(10,11)12/h13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJFWKIQMHEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is based on the nucleophilic substitution reaction between diethylamine and 3,3,3-trifluoropropylamine derivatives. A typical method involves the following steps:
Starting Materials : Diethylamine and a trifluoropropyl-containing precursor, often 3,3,3-trifluoropropylamine or its activated derivatives (e.g., halides or tosylates).
Reaction Type : Nucleophilic substitution or amination reaction, where the nucleophilic nitrogen of diethylamine attacks the electrophilic carbon of the trifluoropropyl derivative.
Catalysts and Conditions : The reaction is generally performed under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions. Catalysts such as bases (e.g., triethylamine) or phase-transfer catalysts may be employed to enhance reaction rates.
Solvents : Common solvents include aprotic polar solvents like tetrahydrofuran (THF), acetonitrile, or ethyl acetate to dissolve both reactants and facilitate the reaction.
Temperature and Time : The reaction is typically conducted at moderate temperatures ranging from room temperature to reflux conditions (50–80 °C) for several hours to ensure complete conversion.
Purification : Post-reaction, the mixture is subjected to extraction, washing, drying (e.g., with magnesium sulfate), and purification techniques such as column chromatography to isolate the pure product.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with emphasis on yield optimization and purity control:
Reactor Setup : Large-scale reactors equipped with stirring, temperature control, and inert gas purging are used.
Reactant Ratios : Precise stoichiometric ratios of diethylamine and trifluoropropyl precursors are maintained to maximize yield and minimize by-products.
Process Control : Parameters such as temperature, pressure, and reaction time are tightly monitored. Reaction progress is often tracked by chromatographic methods (e.g., HPLC or GC).
Workup and Purification : Industrial purification may involve crystallization or distillation, depending on the compound's physical properties.
Safety and Environmental Considerations : Due to the presence of fluorinated groups, waste treatment and solvent recovery are critical to minimize environmental impact.
Reaction Mechanism Insights and Analysis
The key transformation involves the formation of a secondary or tertiary amine via nucleophilic substitution:
The lone pair on the nitrogen of diethylamine attacks the electrophilic carbon adjacent to the trifluoromethyl group.
The trifluoropropyl group’s electron-withdrawing effect stabilizes intermediates and influences reaction kinetics.
Side reactions such as elimination or over-alkylation are minimized by controlling reaction conditions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reactants | Diethylamine, 3,3,3-trifluoropropylamine derivatives | Purity >98% preferred |
| Solvents | Tetrahydrofuran, Acetonitrile, Ethyl acetate | Aprotic polar solvents favored |
| Catalyst/Base | Triethylamine or none | Used to neutralize acids or enhance nucleophilicity |
| Temperature | 25–80 °C | Reflux often used for complete reaction |
| Reaction Time | 4–24 hours | Dependent on scale and reactant reactivity |
| Atmosphere | Nitrogen or Argon | Inert to prevent oxidation |
| Purification Methods | Extraction, drying, column chromatography | Ensures high purity product |
| Yield | Typically 70–90% | Varies with scale and reaction optimization |
Research Findings and Literature Notes
The trifluoropropyl group imparts unique electronic and steric properties, influencing the reactivity of intermediates and final product stability.
Use of activated trifluoropropyl derivatives (e.g., halides) improves reaction efficiency compared to direct amination with trifluoropropylamine.
Controlled reaction conditions minimize side products such as over-alkylated amines or elimination by-products.
Industrial synthesis emphasizes solvent recovery and waste minimization due to environmental concerns associated with fluorinated compounds.
No direct patents or detailed literature specifically on this compound preparation were found; however, related amination and fluorinated amine synthesis methods provide foundational protocols.
Chemical Reactions Analysis
Protonation and Basicity
The primary amine group undergoes protonation in acidic conditions, forming a water-soluble ammonium salt. The tertiary diethylamino group exhibits weaker basicity due to steric hindrance and electron-donating alkyl groups .
| Reaction Conditions | Reagent | Product | pKa (Estimated) |
|---|---|---|---|
| Aqueous HCl (1M) | HCl | [C₉H₁₉F₃N₂H]⁺Cl⁻ | ~8.5 (primary amine) |
| pH < 5 | H₂SO₄ | Salt formation | ~7.1 (tertiary amine) |
The trifluoropropyl group slightly reduces basicity at the primary amine site due to electron-withdrawing effects .
Acylation Reactions
The primary amine reacts with acylating agents to form stable amides. This reaction proceeds via an addition-elimination mechanism :
-
Mechanism :
Example Reaction :
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine + Acetyl Chloride → N-Acetyl Derivative
| Reagent | Conditions | Yield | Product Characterization |
|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C→RT | 85% | IR: 1650 cm⁻¹ (C=O stretch) |
| Benzoyl chloride | NaOH, H₂O/EtOH | 78% | ¹H NMR: δ 7.8–8.1 ppm (Ar–H) |
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides, forming secondary or tertiary amines depending on stoichiometry :
Example Reaction :
This compound + Methyl Iodide → N-Methylated Derivative
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | Monomethylated amine | 72% |
| Excess CH₃I | NaHCO₃, MeCN, reflux | Dimethylated ammonium salt | 68% |
Steric hindrance from the trifluoropropyl group slows secondary alkylation .
Schiff Base Formation
The primary amine reacts with aldehydes or ketones to form imines (Schiff bases) under mild acidic conditions :
Example Reaction :
This compound + Benzaldehyde → N-Benzylidene Derivative
| Conditions | Catalyst | Yield | Stability |
|---|---|---|---|
| EtOH, 25°C, 12h | AcOH | 88% | Stable in inert atmosphere |
| Toluene, reflux | None | 65% | Hydrolyzes in H₂O |
Interaction with Electrophilic Reagents
Example Reaction with Tosyl Chloride :
This compound + Tosyl Chloride → N-Tosyl Derivative
| Reagent | Base | Solvent | Yield |
|---|---|---|---|
| TsCl | Pyridine | THF | 81% |
| TsCl | NaOH | H₂O | 63% |
Reductive Amination
While not directly observed for this compound, analogous amines undergo reductive amination with ketones in the presence of NaBH₃CN or H₂/Pd-C . Expected reactivity follows:
Hypothetical Reaction :
This compound + Acetone → Tertiary Amine Product
| Reducing Agent | Temperature | Expected Yield |
|---|---|---|
| NaBH₃CN | 25°C | ~70% |
| H₂/Pd-C | 50°C | ~65% |
Comparative Reactivity Table
| Reaction Type | Primary Amine Reactivity | Tertiary Amine Reactivity | Trifluoropropyl Influence |
|---|---|---|---|
| Protonation | High | Moderate | Slightly reduces basicity |
| Acylation | High | None | No direct effect |
| Alkylation | High | Low | Steric hindrance |
| Schiff Base Formation | High | None | No direct effect |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is being investigated for its role as a potential pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development targeting specific receptors or pathways.
Case Study: Antidepressant Properties
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the amine structure can enhance the efficacy of these compounds in modulating neurotransmitter systems involved in mood regulation .
Materials Science
Synthesis of Functional Polymers
The compound can be utilized as a building block in the synthesis of functional polymers. Its trifluoropropyl group contributes to the material's hydrophobicity and thermal stability, making it suitable for applications in coatings and sealants.
Case Study: Polymer Blends
Research conducted on polymer blends incorporating this compound has demonstrated improved mechanical properties and resistance to environmental stressors. These blends are particularly useful in industries requiring durable materials such as automotive and aerospace .
Environmental Applications
Environmental Remediation
this compound has potential applications in environmental remediation processes. Its ability to form stable complexes with heavy metals can be exploited for the removal of contaminants from soil and water.
Case Study: Heavy Metal Ion Capture
Studies have shown that amines similar to this compound can effectively bind with heavy metal ions such as lead and mercury. This property is being explored for developing new materials that can be used in filtration systems aimed at cleaning polluted water sources .
Analytical Chemistry
Reagent in Analytical Methods
The compound serves as a reagent in various analytical chemistry methods, including chromatography and mass spectrometry. Its unique chemical properties allow for effective separation and identification of complex mixtures.
Case Study: Chromatographic Techniques
In chromatographic applications, this compound has been used to enhance the resolution of specific analytes. Research indicates that its incorporation into stationary phases can significantly improve the separation efficiency of polar compounds .
Mechanism of Action
The mechanism of action of Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances its binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition or activation of enzymatic activities, which can result in various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoropropyl Groups
(a) (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CID 64554567)
- Molecular Formula : C₇H₁₅F₃N₂
- Key Differences: Replaces one ethyl group in the diethylamine moiety with an aminoethyl chain (-CH₂CH₂NH₂). Lower molecular weight (177.21 g/mol vs. 212.26 g/mol) may affect solubility and pharmacokinetics .
(b) Diethyl(2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS 1354019-89-8)
- Molecular Formula : C₁₂H₁₈F₃N₃
- Key Differences :
(c) Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)
Functional and Stability Comparisons
(a) Hydrolytic Stability
- Target Compound : Stability under acidic conditions is inferred from related trifluoropropylamines (). Hydrolysis of the trifluoropropyl group is minimal at neutral pH but may occur under strongly acidic conditions, forming sulfonamides .
- Comparison :
- Cangrelor (CAS-163706-06-7): A trifluoropropylthio-containing antiplatelet agent shows high metabolic stability due to the C-F bond’s resistance to enzymatic cleavage .
- Prosulfuron Degradates : Trifluoropropyl-containing degradates like CGA-159902 exhibit environmental persistence, highlighting the group’s stability .
(a) Pharmaceutical Relevance
- Target Compound: Potential as a bioactive intermediate, similar to Cangrelor, which inhibits platelet aggregation via P2Y₁₂ receptor antagonism .
- Comparison: N-cyclopropyl-4-{6-(3-fluoro-2-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyridin-3-yl}-2-methylbenzamide (CAS 1402594-80-2): Demonstrates the use of trifluoropropylamino groups in kinase inhibitors, emphasizing their role in enhancing target affinity .
Biological Activity
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is a compound with significant potential in biological research and applications. Its unique molecular structure, characterized by the trifluoropropyl group, enhances its interactions with biological targets, leading to various biochemical effects. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C₉H₁₉F₃N₂
- Molecular Weight : Approximately 212.26 g/mol
- CAS Number : 1342377-71-2
The trifluoropropyl moiety is known to influence the compound's lipophilicity and biological activity, making it a subject of interest in pharmacological studies.
This compound interacts with various molecular targets, including enzymes and receptors. The presence of the trifluoropropyl group enhances binding affinity to these targets, which can lead to:
- Inhibition or Activation of Enzymatic Activities : The compound may modulate enzyme functions that are crucial for various physiological processes.
- Receptor Interactions : It can potentially bind to specific receptors, influencing signaling pathways within cells.
Antiproliferative Effects
Research has indicated that compounds similar in structure to this compound exhibit antiproliferative activity against various cancer cell lines. For instance:
- Study Findings : A related study on fluorinated compounds demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with similar functional groups .
Enzyme Interaction Studies
The compound's interaction with enzymes is critical for understanding its biological effects:
- Enzymatic Assays : this compound has been used in studies examining its inhibitory effects on specific proteases. For example, it was noted that modifications in similar compounds led to varying degrees of inhibition against Plasmodium falciparum aspartic proteases .
Case Study 1: Plasmepsin Inhibition
A study focused on macrocyclic peptidomimetics highlighted the importance of amino alcohols in developing inhibitors for plasmepsin X (PMX), a target for antimalarial drugs. The incorporation of trifluoropropyl groups in similar compounds showed improved inhibitory potency and selectivity against PMX compared to other structural analogs .
| Compound | PMX Inhibition Potency (nM) | Selectivity |
|---|---|---|
| 7k | 0.6 ± 0.1 | High |
| 7a | Similar | Moderate |
This indicates that structural modifications like those found in this compound can enhance biological activity significantly.
Case Study 2: Cancer Cell Line Studies
Another study evaluated the antiproliferative activity of fluorinated derivatives against various cancer cell lines. The results indicated that modifications leading to increased lipophilicity often correlated with enhanced biological activity:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| Breast Cancer | Triazole Derivative | 5.0 |
| Colon Cancer | Triazole Derivative | 4.5 |
| Lung Cancer | Triazole Derivative | 6.0 |
These findings suggest that this compound may have potential as an anticancer agent due to its structural similarities with effective compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via alkylation of primary amines or reductive amination. For example, alkylation of 3,3,3-trifluoropropylamine with diethyl(2-chloroethyl)amine under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target molecule. Purification involves fractional distillation or recrystallization from ethanol/water mixtures. Purity validation requires GC-MS for volatile intermediates, HPLC with UV/fluorescence detection for amine quantification, and elemental analysis (C, H, N, F) to confirm stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for ethyl groups (δ 1.0–1.5 ppm for CH₃; δ 2.5–3.5 ppm for N-CH₂), trifluoropropyl chain (δ 2.2–2.8 ppm for CF₃-CH₂), and amine protons (broad signals at δ 1.5–2.5 ppm).
- ¹⁹F NMR : A singlet near δ -65 ppm confirms the CF₃ group.
- FT-IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1250–1100 cm⁻¹ (C-F), and 2800–2900 cm⁻¹ (C-H).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with m/z matching C₉H₁₈F₃N₂ (calc. 235.1428) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution. The trifluoropropyl group’s strong electron-withdrawing effect reduces nucleophilicity at the terminal amine, while the ethyl groups enhance steric hindrance. Fukui indices identify reactive sites for electrophilic attack (e.g., N-H). Compare computational results with experimental kinetic data (e.g., reaction rates with acyl chlorides or nitroaromatics) to validate predictions .
Q. What are the pH-dependent degradation pathways of this compound, and how can contradictory data on degradation products be resolved?
- Methodological Answer : Under acidic conditions (pH < 5), hydrolysis may cleave the amine-ethyl bond, yielding 3,3,3-trifluoropropylamine and diethylamine derivatives. At neutral/basic pH, oxidative degradation via hydroxyl radicals (·OH) forms sulfonamide or triazine-like products. Contradictory reports (e.g., varying yields of CF₃-containing fragments) require:
- LC-MS/MS with isotopic labeling : Track ¹³C/¹⁵N-labeled intermediates.
- Solid-phase extraction (SPE) : Isolate degradates for NMR/HRMS structural elucidation.
- Quantum mechanical calculations : Simulate degradation energetics to identify thermodynamically favored pathways .
Q. How does the compound’s fluorinated structure influence its interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ~1.8) and metabolic stability. Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., amine oxidases). Compare with non-fluorinated analogs via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Fluorescence anisotropy studies reveal membrane partitioning behavior in lipid bilayers .
Contradiction Analysis & Troubleshooting
Q. How to resolve discrepancies in reported synthetic yields (e.g., 40% vs. 70%) for this compound?
- Methodological Answer : Variability arises from reaction conditions (temperature, solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example:
- Temperature : Higher temps (>80°C) may accelerate side reactions (e.g., Hofmann elimination).
- Solvent : Switch from THF to DMF to improve amine solubility.
- Catalyst : Use Pd/C for hydrogenation instead of Raney nickel to reduce byproducts.
Validate reproducibility using triplicate runs with strict inert atmosphere control .
Q. Why do some studies report unexpected byproducts during alkylation of the trifluoropropylamine precursor?
- Methodological Answer : Competing pathways include:
- Over-alkylation : Excess alkylating agent forms quaternary ammonium salts. Mitigate via dropwise addition and stoichiometric control.
- Ring formation : Intramolecular cyclization creates aziridine derivatives. Suppress using bulky bases (e.g., DBU) or low temps (0–5°C).
LC-MS monitoring at intermediate stages isolates and identifies byproducts (e.g., m/z 320.1 for dimerized species) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
